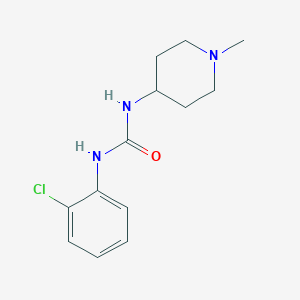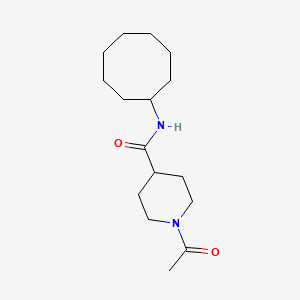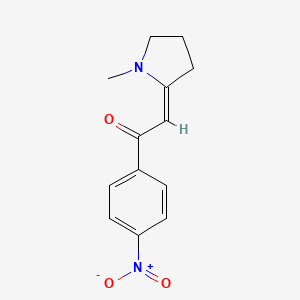
N-(2-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of substituted urea compounds. CPPU is widely used in the agricultural industry to enhance the growth and quality of fruits and vegetables. CPPU has been found to be effective in increasing the size, color, and sugar content of fruits, as well as improving the yield of crops.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its plant growth regulatory properties. CPPU has been found to be effective in promoting cell division, elongation, and differentiation, leading to increased fruit size and yield. CPPU has been used in various crops, including grapes, kiwifruit, tomatoes, and strawberries. CPPU has also been studied for its potential use in tissue culture and micropropagation of plants.
Wirkmechanismus
CPPU acts as a cytokinin-like compound that stimulates cell division and differentiation. CPPU binds to the cytokinin receptors in plants, leading to the activation of the cytokinin signaling pathway. The activation of the cytokinin signaling pathway promotes cell division and differentiation, leading to increased fruit size and yield.
Biochemical and Physiological Effects:
CPPU has been found to have various biochemical and physiological effects on plants. CPPU has been shown to increase the sugar content, acidity, and vitamin C content of fruits. CPPU has also been found to improve the antioxidant activity of fruits, leading to increased shelf life and improved quality. CPPU has been shown to have no adverse effects on the nutritional quality of fruits.
Vorteile Und Einschränkungen Für Laborexperimente
CPPU has several advantages for lab experiments. CPPU is easy to synthesize and has a high purity. CPPU is also stable and can be stored for a long time. However, CPPU has some limitations for lab experiments. CPPU is toxic to humans and animals and should be handled with care. CPPU is also expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
CPPU has several potential future directions. CPPU can be used to improve the yield and quality of various crops, leading to increased food production. CPPU can also be used in tissue culture and micropropagation of plants, leading to the production of disease-free and high-quality plants. CPPU can also be used in the development of new plant growth regulators with improved properties. Further research is needed to explore the potential applications of CPPU in the agricultural industry.
Synthesemethoden
CPPU is a synthetic compound that can be synthesized through a multistep process. The synthesis method involves the reaction of 2-chlorobenzoyl isocyanate with 1-methyl-4-piperidinol to form the intermediate compound 2-chlorophenyl-N-methylcarbamate. The intermediate compound is then reacted with ammonia to yield CPPU. The synthesis method of CPPU has been optimized to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-8-6-10(7-9-17)15-13(18)16-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIQDQGZXTTWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)
![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)

![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)


![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)